6-Amino-3-chloro-2-methylbenzoic acid
Description
Significance of Substituted Benzoic Acid Scaffolds in Contemporary Organic Chemistry
Substituted benzoic acid scaffolds are fundamental building blocks in modern organic chemistry, valued for their versatility and presence in a wide array of functional molecules. preprints.org The benzoic acid moiety, consisting of a benzene (B151609) ring attached to a carboxylic acid group, can be modified with various functional groups at different positions on the ring, leading to a vast library of derivatives with tailored electronic and steric properties. psu.edu These modifications significantly influence the molecule's reactivity, acidity, and biological activity. psu.eduyoutube.com
In medicinal chemistry, the benzoic acid scaffold is a common feature in many therapeutic agents. preprints.org The carboxyl group often acts as a key interaction point, forming hydrogen bonds with biological targets like proteins and enzymes. nih.gov This structural motif is present in drugs such as the anti-inflammatory fenamates and the anticancer agent bexarotene. preprints.orgresearchgate.net Researchers utilize these scaffolds to design and synthesize novel compounds with potential applications in drug discovery, materials science, and catalysis. nih.govtandfonline.com The ability to systematically alter substituents on the benzoic acid ring allows for the fine-tuning of a molecule's properties to achieve desired functions, making it a cornerstone of molecular design and synthetic strategy. psu.edutandfonline.com
Overview of the Chemical Class: Aminohalobenzoic Acids
Aminohalobenzoic acids are a specific class of substituted benzoic acids characterized by the presence of at least one amino group (-NH2) and one halogen atom (e.g., -Cl, -Br, -F) on the benzene ring. This combination of functional groups imparts a unique set of chemical properties. The amino group, an electron-donating group, and the halogen, an electron-withdrawing group, create a distinct electronic environment on the aromatic ring that influences the compound's acidity and reactivity. psu.edu
These compounds serve as versatile intermediates in organic synthesis. researchgate.net The amino group can be readily diazotized and replaced, while the halogen can participate in various cross-coupling reactions, providing pathways to complex molecular architectures. Aminobenzoic acids, in general, are used in the synthesis of dyes, pharmaceuticals, and as precursors to other important materials. researchgate.net The addition of a halogen atom can enhance biological activity or modify the physical properties of the parent aminobenzoic acid, making aminohalobenzoic acids valuable targets in synthetic and medicinal chemistry research. researchgate.net For instance, chloro-substituted benzoic acids are important precursors in the synthesis of pesticides. researchgate.net
Research Context for 6-Amino-3-chloro-2-methylbenzoic Acid
This compound, a member of the aminohalobenzoic acid class, has been identified as a compound of interest in chemical and pharmaceutical research. It is recognized as a useful research chemical, particularly for its role in the preparation of more complex molecules. chemicalbook.com One area of investigation involves its use as a building block for synthesizing benzoyl urea (B33335) derivatives containing anthranilic acid groups, which have shown insecticidal activity. chemicalbook.com
Furthermore, research has pointed towards its potential as an antitumor agent. cymitquimica.com Studies suggest that it may inhibit the growth of tumor cells by interfering with the production of DNA and RNA. cymitquimica.com This line of inquiry places the compound within the broader search for novel therapeutic agents. While often referred to by its systematic IUPAC name, 2-Amino-6-chloro-3-methylbenzoic acid, it is the same chemical entity. biosynth.com Its specific substitution pattern—an amino group, a chloro atom, and a methyl group on the benzoic acid core—provides a unique scaffold for further chemical modification and exploration of its biological activities.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is critical for its application in synthetic procedures and for its characterization.
| Property | Value | Source |
| IUPAC Name | 2-Amino-6-chloro-3-methylbenzoic acid | biosynth.com |
| CAS Number | 857005-81-3 | biosynth.com |
| Molecular Formula | C₈H₈ClNO₂ | biosynth.com |
| Molecular Weight | 185.61 g/mol | biosynth.com |
| Predicted Boiling Point | 344.9 ± 42.0 °C | chemicalbook.com |
| Predicted pKa | 3.72 ± 0.25 | chemicalbook.com |
| Predicted Density | 1.401 ± 0.06 g/cm³ | chemicalbook.com |
Detailed Research Findings
Research on this compound has primarily focused on its synthetic utility and biological potential. It is utilized as a key intermediate in the synthesis of other organic compounds. For example, it is a precursor in the preparation of certain benzoyl ureas with potential insecticidal properties. chemicalbook.com
In the context of medicinal chemistry, the compound has been investigated for its antitumor capabilities. cymitquimica.com It is suggested to inhibit tumor cell proliferation by disrupting nucleic acid synthesis. cymitquimica.com The characterization of this compound and its reaction products is typically confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com These methods are essential for verifying the structure and purity of the compound in research settings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-chloro-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRLTKKKDVSFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741564 | |
| Record name | 6-Amino-3-chloro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63329-55-5 | |
| Record name | 6-Amino-3-chloro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development for 6 Amino 3 Chloro 2 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways. lkouniv.ac.inwordpress.com
Identification of Key Synthons
The primary disconnections for 6-Amino-3-chloro-2-methylbenzoic acid involve the carbon-nitrogen (C-N) and carbon-halogen (C-Cl) bonds, as well as the carboxylic acid group. Key synthons, which are idealized fragments resulting from these disconnections, can be identified. lkouniv.ac.inox.ac.uk The corresponding synthetic equivalents, the real chemical reagents that act as the source of the synthon, are crucial for designing a viable synthesis.
A primary disconnection strategy would be to break the C-N and C-Cl bonds, suggesting an aniline (B41778) or benzoic acid derivative as a key intermediate. Functional group interconversion (FGI) is a powerful tool in this analysis. For instance, the amino group can be derived from the reduction of a nitro group, and the carboxylic acid can be formed from the oxidation of a methyl group. lkouniv.ac.in
Proposed Disconnection Strategies
Several disconnection strategies can be proposed for the synthesis of this compound, each with its own set of advantages and challenges regarding regioselectivity and functional group compatibility.
Strategy A: Disconnection of the Amino and Chloro Groups
This strategy involves the late-stage introduction of the amino and chloro substituents onto a pre-existing 2-methylbenzoic acid backbone. This could proceed through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be carefully considered to achieve the desired 6-amino-3-chloro substitution pattern.
Strategy B: Disconnection involving a Nitro-Aromatic Precursor
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. google.com This approach would involve the synthesis of a 3-chloro-2-methyl-6-nitrobenzoic acid intermediate. The challenge lies in the selective nitration and chlorination of the aromatic ring at the desired positions.
Strategy C: Building the Ring from Substituted Precursors
This approach involves starting with a more highly substituted benzene (B151609) derivative and performing fewer, more selective transformations. For example, starting with a substituted aniline or toluene (B28343) derivative and introducing the remaining functional groups.
Established Synthetic Routes to this compound
While specific literature detailing the synthesis of this compound is not abundant, established methods for the synthesis of structurally similar compounds provide a strong foundation for its preparation. The following sections outline key synthetic approaches.
Electrophilic Halogenation Approaches on Aminobenzoic Acid Precursors
The direct chlorination of an aminobenzoic acid precursor is a potential route. For the synthesis of the related compound 2-amino-5-chloro-3-methylbenzoic acid, 2-amino-3-methylbenzoic acid can be chlorinated using various reagents. patsnap.comchemicalbook.com A similar approach could be envisioned for the target molecule, starting from 6-amino-2-methylbenzoic acid.
The choice of chlorinating agent is critical to control the regioselectivity and avoid over-chlorination. Common chlorinating agents include N-chlorosuccinimide (NCS) and dichlorohydantoin. google.com The reaction conditions, such as solvent and temperature, also play a significant role in the outcome of the reaction. For instance, the chlorination of 2-amino-3-methylbenzoic acid with chlorine gas in 1,2-dichloroethane (B1671644) at 50°C has been reported to yield 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.com
Table 1: Electrophilic Chlorination of Aminobenzoic Acid Analogs
| Starting Material | Chlorinating Agent | Solvent | Product | Yield | Reference |
| 2-Amino-3-methylbenzoic acid | Chlorine | 1,2-dichloroethane | 2-Amino-5-chloro-3-methylbenzoic acid | 98.1% | chemicalbook.com |
| 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide | N,N-dimethylformamide | 2-Amino-5-chloro-3-methylbenzoic acid | 87.7% | google.com |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | N,N-dimethylformamide | 2-Amino-5-chloro-3-methylbenzoic acid | 87.0% | google.com |
Reduction of Nitro-Aromatic Intermediates
A widely used and reliable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. google.com This strategy involves the initial synthesis of a nitro-substituted precursor, which is then reduced to the desired amine. For the synthesis of this compound, this would involve the preparation of 3-chloro-2-methyl-6-nitrobenzoic acid.
The reduction of the nitro group can be achieved using various reducing agents. Classic methods include the use of metals such as iron, tin, or zinc in acidic media. chemicalbook.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a very effective and clean method. google.com
A patent for the preparation of the isomeric 2-amino-3-methyl-5-chlorobenzoic acid describes a process starting with the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid, followed by hydrogenation to 2-amino-3-methylbenzoic acid, and subsequent chlorination. google.com A similar multi-step sequence starting from a different toluene derivative could potentially lead to the target molecule.
Table 2: Reduction of Nitro-Aromatic Precursors in the Synthesis of Related Aminobenzoic Acids
| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |
| 2-Nitro-3-methylbenzoic acid | H₂, Pd/C | Methanol (B129727) | 2-Amino-3-methylbenzoic acid | High | google.com |
| 2-Chloro-6-nitrotoluene | Fe, HCl | Water | 3-Chloro-2-methylaniline | Not specified | chemicalbook.com |
| 2-Chloro-6-nitrobenzoic acid | H₂S, NH₃ | Ethanol | 2-Amino-6-chlorobenzoic acid | Not specified | chemicalbook.com |
Multi-Step Conversions from Related Methylated Anilines or Benzoic Acids
The synthesis of this compound can also be approached through a series of transformations starting from more readily available methylated anilines or benzoic acids. The order of reactions is crucial to ensure the correct placement of the substituents.
For example, a synthesis could commence with a substituted toluene derivative. The introduction of the chloro, nitro (as a precursor to the amino group), and carboxyl groups would need to be carefully orchestrated. The directing effects of the methyl group (ortho-, para-directing) and other substituents would guide the synthetic strategy.
A plausible route could involve the chlorination and nitration of 2-methylbenzoic acid or a derivative, followed by the reduction of the nitro group. Alternatively, starting with a chlorinated and nitrated toluene, the final step could be the oxidation of the methyl group to a carboxylic acid. The synthesis of 2-chloro-6-methylaniline (B140736) from 3-chloro-5-methyl-4-nitroaniline via diazotization and reduction highlights the complexity and multi-step nature of such syntheses. google.com
Table 3: Multi-Step Syntheses of Related Substituted Benzoic Acids and Anilines
| Starting Material | Key Transformations | Final Product | Reference |
| m-Toluic acid | Nitration, Hydrogenation, Chlorination | 2-Amino-3-methyl-5-chlorobenzoic acid | google.com |
| 2,6-Dimethylphenol | Chloroformylation, Oxidation, Amination | 2-Amino-3-methylbenzoic acid | patsnap.com |
| 3-Chloro-5-methyl-4-nitroaniline | Diazotization, Reduction (deamination), Reduction (nitro) | 2-Chloro-6-methylaniline | google.com |
Modern and Sustainable Synthesis Approaches
Recent advancements in synthetic organic chemistry have focused on developing environmentally benign and efficient routes for producing complex molecules. These approaches prioritize the use of safer solvents, catalytic processes, and energy-efficient techniques.
Implementation of Green Chemistry Principles in Synthetic Design
Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.
The choice of solvent is crucial in the synthesis of substituted benzoic acids, impacting reaction rates, yields, and environmental footprint. In related syntheses, such as for 2-amino-3-chlorobenzoic methyl ester, organic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and N-Methyl pyrrolidone (NMP) have been utilized. google.com For the chlorination of 2-amino-3-methylbenzoic acid to produce an isomeric product, solvents such as N,N-dimethylformamide, N-dimethylacetamide, sulfolane, and DMSO are preferred. google.com However, high-boiling-point solvents like DMF can present challenges in post-reaction processing. patsnap.com Optimization involves selecting a solvent that not only facilitates the reaction but is also easily recoverable and less toxic. The ratio of reactant to solvent is also a key parameter; for instance, a weight ratio of 1:3 to 1:7 for 2-amino-3-chloro-benzoic acid to an organic solvent has been specified in certain esterification processes. google.com
Table 1: Solvents Used in the Synthesis of Related Substituted Benzoic Acids
| Solvent | Abbreviation | Context of Use | Reference |
|---|---|---|---|
| N,N-dimethylformamide | DMF | Esterification and Chlorination Reactions | google.comgoogle.com |
| N,N-dimethylacetamide | DMAC | Esterification and Chlorination Reactions | google.comgoogle.com |
| N-Methyl pyrrolidone | NMP | Esterification Reactions | google.com |
| Sulfolane | - | Chlorination Reactions | google.com |
| Dimethyl sulfoxide | DMSO | Chlorination Reactions | google.com |
| 1,2-dichloro-ethane | - | Chlorination of 3-Methylanthranilic acid | chemicalbook.com |
Catalytic methods are fundamental to modern synthesis, offering pathways to higher selectivity and yield under milder conditions. In the synthesis of related compounds, various catalysts have been employed. For example, copper(I) chloride (CuCl) has been used to catalyze the one-pot synthesis of benzo[d] google.comresearchgate.netoxazin-4-ones from anthranilic acids. researchgate.net In other processes, benzoyl peroxide serves as a catalyst for chlorination reactions. google.com
Advanced catalytic systems show significant promise. Palladium (Pd) catalysts have been used for the efficient carbonylation of 3-chloro-2-iodotoluene (B1584102) to create a precursor for 2-chloro-6-methylbenzoic acid, functioning effectively even at a high substrate-to-catalyst ratio of 10,000:1. researchgate.net For the reduction of a nitro group in a precursor, cerium(III) chloride has been documented as an effective catalyst, leading to yields of around 90%. chemicalbook.com Furthermore, cutting-edge research has demonstrated the use of ruthenium (Ru) complexes for the catalytic oxidation of carbon-halogen bonds using water as the oxidant, representing a significant step forward in green chemistry. acs.org
Table 2: Catalysts in the Synthesis of Substituted Benzoic Acids and Precursors
| Catalyst | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Copper(I) Chloride (CuCl) | Condensation/Cyclization | Enables efficient one-pot synthesis. | researchgate.net |
| Benzoyl Peroxide | Chlorination | Used in the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid. | google.com |
| Palladium (Pd) Complex | Carbonylation | High efficiency, suitable for large-scale preparation. | researchgate.net |
| Cerium(III) Chloride | Nitro Group Reduction | High yield (90%). | chemicalbook.com |
| Ruthenium (Ru) Complex | C-Cl Bond Oxidation | Uses water as an oxidant, a green methodology. | acs.org |
Microwave-assisted synthesis (MAS) is a key green chemistry technique that can dramatically reduce reaction times and improve yields. nih.gov This method allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and easier product isolation. nih.gov While specific MAS protocols for this compound are not widely published, the application of this technology in related heterocyclic syntheses demonstrates its potential. For instance, a microwave-assisted, one-pot reaction to produce thiazolo[3,2-a]pyrimidine derivatives was completed in 30 minutes with a quantitative yield, whereas the same reaction under conventional heating required 48 hours and only gave a 30% yield. clockss.org In another example, microwave irradiation increased the yield of a formamidine (B1211174) synthesis from 4% to 71%. nih.gov These findings underscore the transformative potential of MAS in accelerating synthesis and improving efficiency. nih.govclockss.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | 48 hours | 30 minutes | clockss.org |
| Yield | ~30% | Quantitative (near 100%) | clockss.org |
One-Pot Synthesis Strategies for Efficiency
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly efficient. These strategies reduce solvent consumption, minimize waste, and save time. An efficient one-pot approach has been developed for synthesizing 2-aryl-4H-benzo[d] google.comresearchgate.netoxazin-4-ones from anthranilic acids using a copper catalyst. researchgate.net Another innovative one-pot method involves the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acids with aminothiazoles, where the use of ultrasonic irradiation enhances yields and shortens reaction times to mere minutes. researchgate.net The development of such strategies for this compound could significantly streamline its production.
Process Optimization and Scale-Up Considerations
Translating a laboratory-scale synthesis to industrial production requires rigorous process optimization and scale-up studies. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and suitable for large-scale manufacturing. google.com Synthetic routes are often designed with industrial applicability in mind, prioritizing high purity and yield. google.comgoogle.com
Key considerations include:
Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. For example, in the chlorination of an amino-methylbenzoic acid, reaction temperatures are tightly controlled between 90-110°C for 1-2 hours to maximize yield and purity. google.com
Reagent Selection: The choice of reagents impacts cost and safety. For instance, using cyanuric chloride as a chlorinating agent can be a more economical alternative to N-chlorosuccinimide. patsnap.com
Scalability: Methods must be robust enough for large-scale production. Syntheses developed for precursors of related benzoic acids have been demonstrated to be suitable for preparing kilogram quantities. researchgate.net Gram-scale trials are often conducted to assess the scalability of new catalytic methods. acs.org
Purification: Efficient purification is vital. Developing procedures that yield a high-purity product without the need for complex techniques like chromatography is highly advantageous for scale-up. orgsyn.org For example, a final product might be obtained by simple filtration and washing after precipitation from a solution. google.com
Ultimately, a successful scale-up operation hinges on a deep understanding of the reaction kinetics, thermodynamics, and potential safety hazards associated with the process.
Reaction Condition Tuning for Yield and Purity
The optimization of reaction conditions is a critical aspect of process development, directly impacting the yield and purity of the final product. Key parameters that are typically fine-tuned include temperature, reaction time, and the choice of catalysts and solvents.
For the chlorination step in the synthesis of related compounds like 2-amino-3-methyl-5-chlorobenzoic acid, various chlorinating agents are employed, with N-chlorosuccinimide (NCS) and dichlorohydantoin being common choices. google.com The reaction temperature is also a crucial variable; for instance, carrying out the chlorination at temperatures between 90°C and 110°C has been shown to be effective. google.com The reaction time is typically monitored to ensure the completion of the reaction, often by techniques like liquid chromatography, to maximize the conversion of the starting material. google.com
The choice of solvent can significantly influence the reaction's outcome. N,N-dimethylformamide (DMF) is a frequently used solvent for such chlorination reactions. google.com The purification of the final product often involves recrystallization from a suitable solvent, such as methanol, to achieve high purity. patsnap.com
Table 1: Illustrative Reaction Parameters for the Synthesis of a Related Isomer (2-amino-3-methyl-5-chlorobenzoic acid) google.com
| Parameter | Condition |
| Chlorinating Agent | N-chlorosuccinimide or Dichlorohydantoin |
| Catalyst | Benzoyl peroxide |
| Solvent | N,N-dimethylformamide (DMF) |
| Reaction Temperature | 90-110 °C |
| Reaction Time | 1-2 hours |
This data is based on the synthesis of a structurally related isomer and serves as an illustrative example of the types of conditions that would be optimized for this compound.
Strategies for Byproduct Formation Mitigation
In the synthesis of substituted aromatics, the formation of undesired isomers and other byproducts is a common challenge. The regioselectivity of the reactions, particularly nitration and chlorination, is a key factor that determines the purity of the final product.
Strategic selection of reagents and reaction conditions is essential to minimize byproduct formation. For example, in the synthesis of 2-amino-3-fluorobenzoic acid, careful control of the reaction and extraction process is necessary to avoid the formation of byproducts like isatin (B1672199) and oxime derivatives. orgsyn.org Similarly, in the synthesis of chlorinated aminobenzoic acids, the formation of di-chlorinated or other positional isomers can be a significant issue.
The use of specific catalysts can enhance the selectivity of a reaction. For the chlorination of 2-amino-3-methylbenzoic acid to its 5-chloro derivative, benzoyl peroxide is used as a catalyst, which can help in directing the chlorination to the desired position. google.com After the reaction, a common strategy to remove byproducts is through a workup procedure that often involves precipitation in water followed by filtration and washing. google.com Recrystallization of the crude product is a final and crucial step to achieve high purity by separating the desired product from any remaining impurities. patsnap.com
Industrial Implications of Developed Synthetic Protocols
The scalability and efficiency of a synthetic route are of utmost importance for industrial production. A successful industrial process must be cost-effective, safe, and environmentally benign. The development of synthetic protocols for compounds like this compound would therefore focus on using readily available and inexpensive raw materials. google.compatsnap.com
For instance, in the synthesis of the related 2-amino-3-methyl-5-chlorobenzoic acid, the starting material is m-toluic acid, which is an accessible industrial chemical. google.com The choice of reagents is also critical; while some chlorinating agents like N-chlorosuccinimide can be expensive, alternative and more cost-effective reagents like cyanuric chloride have been explored for similar transformations. patsnap.com
Furthermore, the ease of product isolation and purification is a significant consideration for industrial scale-up. Processes that involve simple filtration and recrystallization steps are generally preferred over those requiring complex chromatographic purification. patsnap.comorgsyn.org The use of continuous flow processes is also an emerging trend in the industrial synthesis of specialty chemicals, as it allows for better control over reaction parameters and can lead to improved yield and safety. evitachem.com
Chemical Transformations and Derivatization Strategies
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, enabling the formation of esters, amides, and other acid derivatives through well-established synthetic protocols.
Esterification Reactions for Ester Derivatives
The conversion of 6-amino-3-chloro-2-methylbenzoic acid to its corresponding ester derivatives is a common and crucial transformation. This is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification, or by using activating agents.
One of the most straightforward methods involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. google.com The reaction mixture is usually heated under reflux to drive the equilibrium towards the formation of the ester. patsnap.com For instance, the reaction with methanol yields methyl 6-amino-3-chloro-2-methylbenzoate. bldpharm.com
Alternative and often milder methods are also employed, particularly for substrates sensitive to strong acids and high temperatures. A convenient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system is efficient for a wide range of amino acids, including aromatic variants, and offers advantages such as easy operation and good to excellent yields. nih.gov Another effective reagent is thionyl chloride (SOCl₂), which can be used with an alcohol. ijcmas.com In this procedure, the amino acid is often refluxed with thionyl chloride and the desired alcohol to produce the ester hydrochloride. ijcmas.comresearchgate.net
Table 1: Examples of Esterification Reagents and Conditions
| Reagent/System | Typical Conditions | Product Type | Reference |
|---|---|---|---|
| Methanol (MeOH) / Sulfuric Acid (H₂SO₄) | Reflux | Methyl Ester | patsnap.com |
| Methanol (MeOH) / Trimethylchlorosilane (TMSCl) | Room Temperature | Methyl Ester Hydrochloride | nih.gov |
| Ethanol (EtOH) / Thionyl Chloride (SOCl₂) | Reflux | Ethyl Ester Hydrochloride | ijcmas.com |
Amidation Reactions for Amide Derivatives
The carboxylic acid function of this compound can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
A common strategy involves the in-situ formation of a more reactive intermediate, such as an acid chloride. For example, the carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which then readily reacts with an amine to yield the desired amide. rsc.org This can be performed as a one-pot synthesis where the carboxylic acid is mixed with the amine and a base like triethylamine, followed by the addition of thionyl chloride. rsc.org
Another approach is the use of coupling agents. Boric acid has been shown to catalyze the dehydrative amidation of benzoic acids with aromatic amines under solvent-free conditions, offering a simple and environmentally friendly alternative. researchgate.net Other established coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed to facilitate amide bond formation.
The synthesis of related N-aryl and N-alkyl anthranilic acid derivatives has been successfully achieved through copper-catalyzed amination of bromobenzoic acids, demonstrating the feasibility of forming C-N bonds in structurally similar systems. nih.gov
Formation of Acid Halides and Anhydrides
For conversion into more reactive intermediates, this compound can be transformed into its acid halide or anhydride (B1165640).
Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). rsc.org The reaction is often carried out under reflux conditions, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. rsc.org The resulting 6-amino-3-chloro-2-methylbenzoyl chloride is a highly reactive intermediate that can be used for subsequent reactions, such as the synthesis of esters and amides, without isolation. wikipedia.org Other chlorinating agents like oxalyl chloride or phosphorus trichloride (B1173362) (PCl₃) can also be used. rsc.org
Acid Anhydrides: Acid anhydrides are typically formed by the dehydration of two carboxylic acid molecules, often at high temperatures. However, this method is generally not practical for complex molecules. A more common laboratory method involves the reaction of a carboxylate salt with an acid chloride. For this compound, its anhydride could be synthesized, but this derivative is less commonly prepared compared to the acid chloride due to the latter's versatility and ease of synthesis.
Reactivity of the Aromatic Amino Group
The nucleophilic aromatic amino group provides a second reactive handle on the molecule, allowing for modifications such as acylation and sulfonylation, as well as transformations via diazonium salt intermediates.
Acylation and Sulfonylation Reactions
Acylation: The amino group of this compound can be readily acylated by reacting it with acylating agents like acid chlorides or acid anhydrides. learncbse.in For example, acetylation, the introduction of an acetyl group (CH₃CO-), can be achieved using acetyl chloride or acetic anhydride. learncbse.in These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. This modification is often used as a protecting strategy for the amino group during other chemical transformations.
Sulfonylation: The amino group can also react with sulfonyl chlorides to form sulfonamides. For instance, reacting this compound with an aryl sulfonyl chloride, such as 3-chloro-2-methylbenzenesulfonyl chloride, in the presence of a base would yield the corresponding N-sulfonylated derivative. sigmaaldrich.com This reaction is fundamental in synthesizing various sulfonamide-containing compounds.
Oxidation Pathways and Nitroso/Nitro Derivative Formation
The aromatic amino group is susceptible to oxidation and can be converted into other nitrogen-containing functional groups, notably through the formation of diazonium salts.
Diazotization: As a primary aromatic amine, this compound undergoes diazotization upon treatment with nitrous acid (HNO₂). learncbse.in Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). learncbse.inresearchgate.net This reaction converts the amino group into a diazonium salt (e.g., 3-chloro-2-methyl-6-carboxybenzenediazonium chloride). Diazonium salts are highly versatile synthetic intermediates and can be subsequently converted into a wide array of functional groups (e.g., -OH, -CN, -halogens) through Sandmeyer or related reactions. scirp.orgscirp.org
Nitro Derivative Formation: While direct oxidation of the amino group to a nitro group (-NO₂) can be challenging, nitro derivatives of the parent benzoic acid structure are accessible. One synthetic route involves the nitration of a related precursor. For example, the nitration of 2,6-dichlorobenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid yields 2,6-dichloro-3-nitrobenzoic acid. patsnap.com A similar strategy could be envisioned for related methyl-substituted compounds. patsnap.com Alternatively, the diazonium salt formed from this compound can be converted to the corresponding nitro compound, providing an indirect pathway to the nitro derivative.
The formation of C-nitroso compounds from primary aromatic amines can be achieved using specific oxidizing agents, although this is a less common transformation compared to diazotization.
Synthesis of Analogues and Derivatives with Modified Substituent Patterns
This compound possesses three distinct substituents on the benzene (B151609) ring—an amino group, a chlorine atom, and a methyl group—in addition to the carboxylic acid function. Each of these sites, along with the carboxylic acid itself, offers opportunities for chemical modification to produce a diverse range of analogues.
The amino group is a primary site for derivatization. It can undergo acylation, alkylation, and diazotization reactions. For instance, reaction with acyl chlorides or anhydrides can yield the corresponding amides. The amino group also facilitates the formation of Schiff bases through condensation with various aldehydes and ketones. mdpi.com
The carboxylic acid group can be converted into a variety of functional groups. Esterification, by reacting the acid with an alcohol in the presence of an acid catalyst or using a reagent like thionyl chloride followed by an alcohol, is a common transformation. ijcmas.com The carboxylic acid can also be reduced to an alcohol or converted to an acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides.
Modification of the halogen substituent is also feasible. While the chloro group is generally stable, it can potentially be replaced through nucleophilic aromatic substitution reactions under specific conditions or via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups. Analogue synthesis can also involve replacing the chlorine with other halogens, such as bromine, to create compounds like 6-Amino-3-bromo-2-methylbenzoic acid. nih.gov
The methyl group is the most inert of the substituents but can be functionalized through free-radical halogenation under harsh conditions, although this is often less selective.
Interactive Table: Derivatization Strategies for this compound
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Amino (-NH₂) | Acylation | Acyl Chloride / Anhydride | Amide |
| Amino (-NH₂) | Schiff Base Formation | Aldehyde / Ketone | Imine (Schiff Base) |
| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid (-COOH) | Amide Formation | Amine, Coupling Agent | Amide |
| Chloro (-Cl) | Nucleophilic Substitution | Nucleophile (e.g., -OR, -NR₂) | Substituted Benzene |
Role as a Building Block in Complex Organic Molecule Synthesis
The polyfunctional nature of this compound makes it a valuable and versatile building block for constructing more complex organic molecules. nih.govacs.org The presence of ortho-amino and carboxylic acid groups, along with other substituents that can direct or influence reactions, allows for its use in a wide array of synthetic applications.
The ortho-amino benzoic acid structure is a classic precursor for the synthesis of various nitrogen-containing heterocyclic systems. One of the most prominent applications is in the synthesis of quinoline (B57606) and quinolinone derivatives. Through reactions like the Skraup–Doebner–Von Miller reaction, which involves reacting an aniline (B41778) derivative with α,β-unsaturated carbonyl compounds, the amino group and the adjacent aromatic C-H bond can participate in a cyclization to form the quinoline core. researchgate.net
Furthermore, the anthranilic acid moiety is a key starting material for the synthesis of quinazolinones. nih.gov Condensation with an appropriate reagent followed by cyclization can lead to the formation of a fused pyrimidine (B1678525) ring. The specific substitution pattern of this compound would yield correspondingly substituted quinoline or quinazolinone products, which are important scaffolds in medicinal chemistry. Other heterocyclic systems, such as quinoxalines, can also be synthesized from aminobenzoic acid precursors. mdpi.com
Interactive Table: Heterocyclic Systems from Aminobenzoic Acid Precursors
| Precursor Type | Key Reaction | Heterocyclic Product |
|---|---|---|
| Ortho-Amino Benzoic Acid | Condensation & Cyclization | Quinazolinones |
| Aniline Derivative | Skraup-Doebner-Von Miller | Quinolines |
By definition, this compound is a polyfunctionalized aromatic compound. Its utility as an intermediate lies in the ability to selectively manipulate its existing functional groups or to use them to direct the introduction of new ones. The amino and carboxylic acid groups can be protected, allowing for selective reactions at other positions, and then deprotected later in the synthetic sequence.
For example, the amino group can be diazotized and converted into a range of other substituents (e.g., -OH, -F, -Br, -CN) via Sandmeyer or related reactions. This dramatically increases the diversity of polyfunctionalized aromatic compounds that can be accessed from this single intermediate. The synthesis of the compound itself often involves a sequence of reactions such as nitration, reduction, and chlorination of a simpler starting material like m-toluic acid, which highlights the step-wise construction of polyfunctionalized aromatics. google.com Transformations such as converting the carboxylic acid to an ester and then reacting the amino group to form a thiazole (B1198619) ring further illustrate its role as an intermediate. ijcmas.com
The rigid structure and the presence of both a carboxylic acid and an amino group make this compound a potentially valuable scaffold in materials science, particularly for ligand design and the construction of framework materials. The carboxylic acid group is a classic coordinating group for metal ions, while the amino group can also participate in coordination or be functionalized to introduce other ligating sites.
This bifunctionality allows the molecule to act as a linker or node in the construction of metal-organic frameworks (MOFs) or coordination polymers. The rigid benzene ring provides a well-defined and robust structural component, and the specific substitution pattern (chloro and methyl groups) can influence the resulting framework's topology, porosity, and properties by introducing steric hindrance and modifying the electronic environment. While specific examples for this exact compound are not prominent, the general class of aminobenzoic acids is widely explored for creating such materials due to their ability to form stable, extended networks with metal centers.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography
To date, no publicly accessible crystal structure data for 6-Amino-3-chloro-2-methylbenzoic acid has been found in prominent databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The following subsections describe the standard crystallographic analyses that would be performed.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique would yield accurate bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the connectivity and conformation of this compound in the solid state.
Furthermore, the analysis of the crystal packing would reveal the intricate network of intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid functional groups, as well as potential halogen bonding and π-stacking interactions. These interactions are fundamental to understanding the physical properties of the compound, including its melting point, solubility, and stability. A detailed crystallographic study would typically present this data in a tabular format, as shown in the hypothetical table below.
Hypothetical Table of Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₈ClNO₂ |
| Formula weight | 185.61 |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is particularly important for identifying the specific crystalline form, or polymorph, of a compound. Different polymorphs can exhibit distinct physical properties. A PXRD study of this compound would be crucial for quality control and for ensuring the consistency of the material. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. To date, no such patterns have been published.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic ¹H and ¹³C NMR spectra for the hydrochloride salt of this compound have been mentioned in the literature, a comprehensive NMR analysis employing advanced techniques is required for a complete structural assignment and for probing its dynamic behavior in solution.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC for connectivity and stereochemistry)
Two-dimensional NMR experiments are powerful tools for elucidating the complex structure of molecules.
Correlation Spectroscopy (COSY) would establish the connectivity of protons by identifying which protons are spin-spin coupled to each other.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal the direct one-bond correlations between protons and their attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the carbon framework and assigning quaternary carbons.
The data from these experiments would allow for the unambiguous assignment of all proton and carbon signals in the NMR spectra.
Hypothetical NMR Data Table for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
|---|
Advanced NMR Solvent and Temperature Studies for Conformational Dynamics
The conformation of this compound in solution is not static. The orientation of the carboxylic acid and amino groups relative to the benzene (B151609) ring can change due to rotation around single bonds. Advanced NMR studies that vary the solvent and temperature can provide insight into these conformational dynamics. Changes in chemical shifts or the coalescence of signals at different temperatures can be used to determine the energy barriers for these rotational processes.
Computational Prediction of NMR Chemical Shifts (e.g., GIAO method)
In conjunction with experimental data, computational methods can be a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts based on a proposed molecular structure. By comparing the predicted chemical shifts with the experimental values, one can gain confidence in the structural assignment. Such computational studies for this compound have not been reported.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By measuring the interaction of infrared radiation with the material, it is possible to identify the functional groups present and to understand the intermolecular forces.
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. While experimental spectra for this exact compound are not widely published, the expected spectral features can be reliably predicted based on extensive studies of similar substituted benzoic acids. ijtsrd.comresearchgate.netucl.ac.ukdergipark.org.trresearchgate.net
Key functional group vibrations include those from the carboxylic acid, the amino group, and the substituted benzene ring. The carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the range of 3300-2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding that often leads to the formation of cyclic dimers. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band in the region of 1710-1680 cm⁻¹ for aromatic carboxylic acids. ucl.ac.uk
The amino group (-NH₂) will exhibit characteristic symmetric and asymmetric N-H stretching vibrations, generally found between 3500 and 3300 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are anticipated in the 3100-2800 cm⁻¹ region. ijtsrd.com Furthermore, the C-Cl stretching vibration is typically observed in the fingerprint region, usually between 800 and 600 cm⁻¹.
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretching | 3500 - 3300 | Amino |
| O-H Stretching | 3300 - 2500 (broad) | Carboxylic Acid |
| C-H Stretching (Aromatic & Aliphatic) | 3100 - 2800 | Aromatic Ring, Methyl |
| C=O Stretching | 1710 - 1680 | Carboxylic Acid |
| C=C Stretching (Aromatic) | 1600 - 1450 | Aromatic Ring |
| C-N Stretching | 1350 - 1250 | Amino |
| C-O Stretching | 1320 - 1210 | Carboxylic Acid |
| O-H Bending (in-plane) | 1440 - 1395 | Carboxylic Acid |
| O-H Bending (out-of-plane) | 960 - 875 | Carboxylic Acid |
| C-Cl Stretching | 800 - 600 | Chloro |
This table is based on typical vibrational frequencies for the respective functional groups in similar molecular environments.
FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR, as it provides information about the vibrational modes that are weak or absent in the infrared spectrum. Generally, vibrations that cause a significant change in polarizability are strong in Raman spectra, while those that result in a large change in dipole moment are strong in IR spectra.
For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching vibrations and the C-Cl bond. researchgate.netias.ac.in The symmetric vibrations of the molecule are often more prominent in the Raman spectrum. The C=O stretching vibration, while strong in the IR, will also be present in the Raman spectrum, though typically with lower intensity. nih.gov The study of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.
The table below outlines the anticipated prominent FT-Raman bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretching (Aromatic & Aliphatic) | 3100 - 2800 | Aromatic Ring, Methyl |
| C=O Stretching | 1700 - 1650 | Carboxylic Acid |
| C=C Stretching (Aromatic) | 1620 - 1580 | Aromatic Ring |
| C-N Stretching | 1350 - 1250 | Amino |
| C-Cl Stretching | 800 - 600 | Chloro |
This table is based on characteristic Raman shifts for the indicated functional groups in comparable molecules.
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, as the measured mass can be uniquely matched to a specific combination of atoms.
For this compound, the molecular formula is C₈H₈ClNO₂. The exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The calculated monoisotopic mass for C₈H₈³⁵ClNO₂ is approximately 185.0243 g/mol . sigmaaldrich.comnih.gov An HRMS measurement yielding a mass very close to this value would confirm the elemental composition of the molecule.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Monoisotopic Mass (C₈H₈³⁵ClNO₂) | ~185.0243 g/mol |
| Monoisotopic Mass (C₈H₈³⁷ClNO₂) | ~187.0214 g/mol |
The monoisotopic mass is calculated using the masses of the most abundant isotopes of the constituent elements.
In mass spectrometry, after the initial ionization to form the molecular ion (M⁺), the ion can undergo fragmentation into smaller charged species. The pattern of these fragment ions provides a "fingerprint" that can be used to identify the compound and deduce its structure. chemguide.co.ukyoutube.com
For aromatic carboxylic acids like this compound, common fragmentation pathways include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and water (H₂O). libretexts.orgmiamioh.edudocbrown.info The presence of the amino, chloro, and methyl substituents will also influence the fragmentation pattern.
Key expected fragmentation pathways for this compound include:
Loss of OH (M-17): This would result in a fragment ion with a mass-to-charge ratio (m/z) of approximately 168.
Loss of COOH (M-45): This fragmentation would lead to an ion with an m/z of around 140.
Loss of Cl (M-35): The cleavage of the carbon-chlorine bond would produce a fragment at an m/z of about 150.
Loss of CH₃ (M-15): The loss of the methyl group would result in a fragment with an m/z of approximately 170.
The relative abundance of these fragment ions depends on their stability. The analysis of these fragmentation patterns, in conjunction with the other spectroscopic data, allows for the unambiguous confirmation of the structure of this compound.
| Parent Ion (M⁺) m/z | Fragment Ion m/z | Neutral Loss |
| ~185 | ~168 | OH (17) |
| ~185 | ~140 | COOH (45) |
| ~185 | ~150 | Cl (35) |
| ~185 | ~170 | CH₃ (15) |
The m/z values are based on the monoisotopic mass of the most abundant isotopes.
Computational and Theoretical Chemistry Studies
Non-Covalent Interaction (NCI) Analysis
Detailed Non-Covalent Interaction (NCI) analysis, including the characterization of hydrogen bonding networks and the analysis of halogen bonding for 6-Amino-3-chloro-2-methylbenzoic acid, has not been reported in the scientific literature.
Characterization of Hydrogen Bonding Networks
Specific studies characterizing the hydrogen bonding networks of this compound are not available.
Analysis of Halogen Bonding and Other Weak Interactions
Specific studies analyzing halogen bonding and other weak interactions in this compound are not available.
Natural Bond Orbital (NBO) Analysis
Detailed Natural Bond Orbital (NBO) analysis for this compound is not found in the current body of scientific literature.
Delocalization and Hyperconjugative Interactions
Specific research detailing the delocalization and hyperconjugative interactions within this compound through NBO analysis has not been published.
Stability and Charge Transfer Within the Molecule
Specific research quantifying the stability and intramolecular charge transfer within this compound using NBO analysis is not available.
Nonlinear Optical (NLO) Properties (Theoretical Investigations)
Theoretical investigations into the Nonlinear Optical (NLO) properties of this compound have not been reported in the scientific literature.
First-Order Hyperpolarizability Calculations
There are no available research findings or data tables detailing the first-order hyperpolarizability (β) calculations for This compound . This parameter, crucial for assessing a molecule's potential in nonlinear optical (NLO) applications, has not been the subject of published computational studies for this specific molecule. Therefore, no values for its dipole moment (μ), polarizability (α), or first-order hyperpolarizability (β) can be provided.
Design Principles for Optoelectronic Applications
Similarly, there is a lack of published literature outlining the specific design principles of This compound for optoelectronic applications. While the general principles for designing molecules for optoelectronics often involve tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to achieve desired electronic and optical properties, no studies have applied these principles to or derived them from This compound . Consequently, there is no information on its HOMO-LUMO energy gap, molecular electrostatic potential (MEP), or other quantum chemical descriptors relevant to optoelectronic design.
Supramolecular Chemistry and Crystal Engineering
Design and Synthesis of Cocrystals and Molecular Salts
The design of cocrystals and molecular salts involving 6-Amino-3-chloro-2-methylbenzoic acid is guided by the principles of supramolecular synthons. These are robust and predictable non-covalent interactions that can be used to build larger architectures. The target molecule possesses both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor), making it a prime candidate for forming reliable synthons.
The most common and predictable interaction is the carboxylic acid dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds. However, in the presence of other suitable co-formers, particularly basic compounds, heterosynthons are likely to form. For instance, when combined with pyridine-based molecules, a robust acid-pyridine heterosynthon can be anticipated, formed through an O-H···N hydrogen bond.
The synthesis of these multicomponent crystals is typically achieved through solution-based crystallization methods. Common techniques include:
Slurry Crystallization: This method involves stirring a suspension of the active pharmaceutical ingredient (API) and a co-former in a solvent where both have limited solubility. The less stable solid forms gradually dissolve and re-precipitate as the more stable cocrystal.
Cooling Crystallization: The components are dissolved in a suitable solvent at an elevated temperature, and the solution is then slowly cooled, allowing the cocrystal to nucleate and grow. mdpi.com
Slow Evaporation: The components are dissolved in a solvent, which is then allowed to evaporate slowly at a constant temperature. This method is often used to grow single crystals suitable for X-ray diffraction analysis. researchgate.net
The outcome of whether a cocrystal (where the components are neutral) or a molecular salt (where a proton is transferred from the acid to the base) is formed largely depends on the difference in the pKa values between the carboxylic acid of this compound and the co-former. A large pKa difference (typically > 3) often leads to proton transfer and the formation of a molecular salt.
| Synthesis Method | Description | Typical Application |
| Slurry Crystallization | Stirring a suspension of components in a solvent with low solubility. | Screening for stable cocrystal forms. mdpi.com |
| Cooling Crystallization | Dissolving components at high temperature and allowing them to crystallize upon cooling. | Large-scale production of cocrystals. mdpi.com |
| Slow Evaporation | Gradual removal of solvent from a solution of the components. | Growth of single crystals for structural analysis. researchgate.net |
Role of this compound in Crystal Packing Motifs
The crystal packing of this compound and its derivatives is dictated by a hierarchy of intermolecular interactions. The primary interactions are strong hydrogen bonds involving the carboxylic acid and amino groups.
Carboxylic Acid Dimers: In the absence of a competing base, the carboxylic acid groups are expected to form cyclic R²₂(8) homodimers, a very common and stable motif in benzoic acid derivatives.
Acid-Amine Heterodimers: The amino group can also participate in hydrogen bonding, potentially forming N-H···O bonds with the carbonyl oxygen of a neighboring carboxylic acid.
Catemeric Chains: In some cases, instead of dimers, catemer motifs can form where molecules are linked in a chain through O-H···O hydrogen bonds.
Beyond these primary hydrogen bonds, weaker interactions involving the substituents play a crucial role in stabilizing the three-dimensional crystal lattice.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen. Cl···Cl interactions, a type of van der Waals force, can also contribute to the stability of the 2D and 3D structure. mdpi.com
π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. The presence and nature of substituents influence the geometry of this stacking.
C-H···O/π Interactions: The methyl group and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the π-system of an adjacent ring.
In cocrystals with other molecules, such as 2-amino-5-chloropyridine, the dominant interactions are often N-H···O and C=O-H···N hydrogen bonds, which dictate the primary supramolecular assembly. researchgate.net
Influence of Substituents on Supramolecular Assembly
The specific combination and position of the amino, chloro, and methyl groups on the benzoic acid ring have a profound influence on the resulting supramolecular assembly.
Amino Group (-NH₂): As a strong hydrogen bond donor, the amino group can compete with the carboxylic acid's hydroxyl group in forming hydrogen bonds. Its position ortho to the carboxylic acid can lead to intramolecular hydrogen bonding (N-H···O=C), which can affect the molecule's conformation and its ability to form intermolecular synthons.
Chloro Group (-Cl): The chlorine atom is electron-withdrawing and can participate in halogen bonding (C-Cl···O/N) and weaker Cl···Cl interactions. mdpi.com Its size is comparable to a methyl group, but its electronic properties are vastly different, influencing the electrostatic potential of the molecule and directing intermolecular approaches. mdpi.com
Methyl Group (-CH₃): This group is sterically bulky and electron-donating. It can influence the crystal packing by creating steric hindrance that favors certain packing arrangements over others. While it does not form strong hydrogen bonds, it can participate in weaker C-H···O and C-H···π interactions. acs.org
Studies on related systems, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, show that exchanging a methyl group for a chlorine atom can lead to isomorphism (similar crystal structures), but it can also result in different intermolecular interactions and polymorphism due to the differing electronic nature of the substituents. rsc.org The interplay between the steric demands of the methyl group and the electronic contributions of the chloro and amino groups makes the prediction of the final crystal structure complex.
| Substituent | Primary Role in Supramolecular Assembly | Potential Interactions |
| Amino (-NH₂) | Strong hydrogen bond donor | N-H···O, N-H···N |
| Chloro (-Cl) | Halogen bonding, steric influence | C-Cl···O, C-Cl···N, Cl···Cl, π-π stacking modulation |
| Methyl (-CH₃) | Steric bulk, weak hydrogen bond donor | C-H···O, C-H···π |
Polymorphism Studies and Control of Solid-State Forms
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties. Substituted benzoic acids are known to be prone to polymorphism. acs.orgucl.ac.uk
The potential for polymorphism in this compound arises from two main factors:
Conformational Flexibility: Although the benzene (B151609) ring is rigid, rotation around the C-C bond connecting the carboxylic acid group and the C-N bond of the amino group can lead to different molecular conformations that may pack into different crystal lattices. rsc.orguky.edu
Variety of Intermolecular Interactions: The presence of multiple functional groups capable of forming different types of synthons (e.g., acid-acid homodimers vs. acid-amine catemers) can result in different packing arrangements with similar lattice energies.
Polymorph screening is the experimental process of searching for different solid-state forms of a compound. This is typically done by crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, cooling rate, pressure). uky.edu The resulting solid forms are then analyzed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to identify unique crystal forms.
For structurally related compounds like 3-methyl-2-(phenylamino)benzoic acids, systematic polymorph screens have revealed that the substitution pattern is a key determinant of the propensity for polymorphism. uky.edu While conformational flexibility is a prerequisite, it does not guarantee multiple crystal forms; the specific electronic and steric effects of the substituents ultimately control the solid-state landscape. rsc.orguky.edu Controlling the desired solid-state form is crucial and can be achieved by carefully selecting crystallization conditions or by using a seed crystal of the desired polymorph.
Emerging Applications in Chemical Sciences Strictly Excluding Clinical/safety/dosage/basic Identification
As a Precursor for Advanced Organic Materials
The unique structural attributes of 6-Amino-3-chloro-2-methylbenzoic acid make it an intriguing building block for novel organic materials. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows it to be a key component in polymerization and in the design of complex molecular architectures.
Polymer Synthesis and Functional Polymer Design
Polymers incorporating amino acid moieties are a rapidly growing field due to their inherent functionality, which can impart properties like pH responsiveness and biocompatibility. researchgate.net The presence of both an amino group and a carboxylic acid on the same molecule allows this compound to act as a monomer in the synthesis of polyamides. These polymers can have highly controlled structures and tunable properties. researchgate.net
The general approach to synthesizing polymers from amino acid-based monomers involves condensation reactions, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and releasing a water molecule. This process can be repeated to form long polymer chains. The specific substitutions on the aromatic ring of this compound—a chloro group and a methyl group—are expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
While direct studies on polymers synthesized from this compound are not extensively documented, the principles of amino acid functional polymers suggest significant potential. researchgate.net For instance, aminobenzoic acid polymers have been utilized in the development of hybrid materials for sensor applications. nih.gov
Table 1: Potential Polymer Properties Influenced by Monomer Structure
| Monomer Functional Group | Potential Influence on Polymer Properties |
|---|---|
| Amino and Carboxylic Acid | Enables polyamide formation through condensation polymerization. |
| Aromatic Ring | Contributes to thermal stability and rigidity of the polymer backbone. |
| Chloro Group | May enhance flame retardancy and influence inter-chain interactions. |
Design of Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The design of such architectures can lead to materials with novel properties and functions. This compound is well-suited for the construction of supramolecular assemblies due to its capacity for forming strong and directional hydrogen bonds through its amino and carboxylic acid groups.
Research on related systems, such as the co-crystals of chlorobenzoic acids and amino-chloropyridine derivatives, demonstrates how these interactions can dictate the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.com In these structures, the carboxylic acid's hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the amino group can act as acceptors. The chloro- and methyl-substituted aromatic ring can further participate in π–π stacking and halogen bonding, providing additional stability to the supramolecular structure. mdpi.com
The ability to form predictable and stable supramolecular structures makes this compound a candidate for applications in crystal engineering, where the goal is to design solids with specific desired properties.
Role in Catalyst Design and Ligand Synthesis
The reactivity of the amino and carboxyl groups also allows this compound and its derivatives to play a role in the development of new catalytic systems.
Chiral Ligands for Asymmetric Catalysis (if applicable to derivatives)
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. researchgate.net While this compound is itself achiral, it can be used as a starting material to synthesize chiral ligands. Amino acids and their derivatives are frequently employed as sources of chirality in the design of ligands for metal-catalyzed asymmetric reactions. nih.gov
For example, the amino group can be modified to introduce a chiral center, or the entire molecule can be incorporated into a larger, chiral scaffold. These chiral ligands can then coordinate with a metal center to create a catalyst that can selectively produce one enantiomer of a chiral product over the other. nih.gov The development of such catalysts is a continuous area of research, with a focus on achieving high enantioselectivity and catalytic efficiency. nih.govnih.gov
Precursors for Organometallic Complexes
The amino and carboxylic acid groups of this compound can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable chelate ring. This ability to form organometallic complexes is a key feature of many amino acids and their derivatives. nih.gov
The resulting organometallic complexes can have interesting catalytic properties or be used as building blocks for more complex metal-organic frameworks (MOFs). The electronic and steric properties of the ligand, influenced by the chloro and methyl substituents, can tune the reactivity and selectivity of the metal center. This makes this compound a potentially versatile precursor for a wide range of organometallic complexes with applications in catalysis and materials science.
Development of Research Tools and Probes
The structural features of this compound also make it a candidate for the development of specialized chemical tools and probes for research purposes.
For instance, aminobenzoic acids can be used as precursors in the synthesis of fluorescent molecules. The coumarin (B35378) scaffold, a common core for fluorescent dyes, can be synthesized from substituted benzoic acids. acs.org By appropriately modifying this compound, it could potentially be converted into a novel fluorescent probe for use in biological imaging or as a sensor for specific analytes.
Furthermore, polymers derived from aminobenzoic acids have been used to create electrochemical immunosensors. nih.gov A hierarchical hybrid material based on an aminobenzoic acid polymer and gold-platinum nanoparticles was recently developed for the sensitive detection of interleukin-6, a biomarker for various diseases. nih.gov This highlights the potential of polymers derived from this compound to serve as a platform for the development of advanced diagnostic tools.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Interleukin-6 |
| Gold |
Synthesis of Fluorescent Reporters for Chemical Biology
Fluorescent unnatural amino acids (Uaas) are powerful tools in chemical biology, enabling real-time visualization and analysis of biological processes without significantly disturbing the native system. nih.govresearchgate.net The development of novel fluorescent reporters often involves the chemical synthesis of molecules that can be incorporated into proteins or act as standalone probes. nih.gov
While direct synthesis of a fluorescent reporter from this compound has not been extensively documented, its structure is highly amenable to such applications. The core aminobenzoic acid structure is a common feature in many fluorescent dyes. The amino group can serve as a key component of a fluorophore system, often acting as an electron-donating group that influences the molecule's photophysical properties, such as quantum yield and fluorescence lifetime. nih.govresearchgate.net
The general strategy for creating new fluorescent amino acids involves synthesizing a fluorescent scaffold that can be attached to an amino acid backbone. For instance, the synthesis of 7-(dimethylamino)acridon-2-ylalanine (Dad), a fluorescent amino acid, was achieved by modulating an acridone-based scaffold through alkylation. nih.gov Similarly, the amino group of this compound could be functionalized or used as a reactive handle in cyclization reactions to form larger, conjugated systems characteristic of fluorophores. The chloro and methyl substituents offer sites for further modification to fine-tune the spectral properties of a potential reporter molecule.
The research into fluorescent probes for enantioselective recognition of amino acids further underscores the potential in this area. nih.gov Probes based on BINOL derivatives, for example, have been synthesized to achieve high sensitivity and selectivity for specific amino acids. nih.gov This highlights a general principle where tailored molecular frameworks, for which this compound could serve as a starting material, are key to developing sophisticated chemical biology tools.
Building Blocks for Affinity Probes and Chemical Sensors
Affinity probes and chemical sensors are molecules designed to bind selectively to a specific analyte, producing a measurable signal upon binding. The design of these tools relies on creating a molecular structure with a recognition element (for binding) and a signaling element. The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a suitable candidate for constructing such probes.
These functional groups provide convenient handles for chemical modification. The carboxylic acid can be converted to an amide, ester, or other functional groups to link the molecule to a solid support or to another part of a probe. The amino group can be acylated, alkylated, or used in reactions to build heterocyclic systems that might serve as the core of a sensor.
The development of chiral fluorescent probes for recognizing amino acids illustrates how specifically designed molecules can interact with target analytes. nih.gov In one study, zinc ions were used as auxiliaries to facilitate the binding between the probe and the amino acid, leading to a change in fluorescence. nih.gov This same principle could be applied using this compound as a scaffold, where the amino and carboxylate groups could coordinate with a metal ion, creating a specific binding pocket for a target molecule.
The table below outlines the potential roles of the different functional groups of this compound in the design of affinity probes and sensors.
| Functional Group | Potential Role in Probe/Sensor Design |
| Amino Group (-NH₂) | Attachment point for linkers or signaling units; part of a recognition site (e.g., through hydrogen bonding). |
| Carboxylic Acid (-COOH) | Site for conjugation to surfaces or biomolecules; can act as a hydrogen bond donor/acceptor in a binding pocket. |
| Chloro Group (-Cl) | Modulates electronic properties and reactivity; can be a site for further functionalization via cross-coupling reactions. |
| Methyl Group (-CH₃) | Provides steric bulk to influence binding selectivity; fine-tunes solubility and lipophilicity. |
Contribution to Chemical Scaffold Diversity in Synthetic Chemistry
The generation of novel molecular scaffolds is a cornerstone of synthetic chemistry, providing the foundation for drug discovery and materials science. Substituted aromatic compounds like this compound are valuable intermediates that contribute to this diversity.
A key area where this compound features is in the development of new synthetic methodologies. For example, it has been synthesized as part of a study on the ortho-selective amination of arene carboxylic acids. rsc.org This research provides a method to install an amino group adjacent to a carboxylic acid on an aromatic ring, a transformation that can be challenging to achieve selectively. The successful synthesis of this compound hydrochloride in this context demonstrates the utility of the method and makes this and related scaffolds more accessible to chemists. rsc.org
The availability of such building blocks is crucial for scaffold hopping strategies in medicinal chemistry, where the core structure of a known active molecule is modified to find new compounds with improved properties. The specific arrangement of functional groups on this compound allows it to be a precursor for a variety of more complex heterocyclic systems. For example, anthranilic acids (2-aminobenzoic acids) are well-known starting materials for the synthesis of quinazolines, quinazolinones, and other fused heterocyclic systems that are prevalent in many biologically active compounds.
The research findings related to the synthesis involving this compound are summarized below.
| Research Area | Finding | Reference |
| Synthetic Methodology | Successful synthesis of this compound hydrochloride via ortho-selective amination of 3-chloro-2-methylbenzoic acid. | rsc.org |
| Characterization | The structure of the synthesized compound was confirmed using ¹H and ¹³C NMR spectroscopy. | rsc.org |
By providing a route to this polysubstituted aromatic amine, synthetic chemistry expands the toolbox available for creating diverse and complex molecules for a wide range of scientific applications.
Q & A
Q. What are the key spectroscopic techniques for structural confirmation of 6-amino-3-chloro-2-methylbenzoic acid?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to identify substituent positions, IR spectroscopy to confirm carboxylic acid (-COOH) and amine (-NH₂) functional groups, and mass spectrometry for molecular weight validation. For example, 2-amino-5-chlorobenzoic acid (CAS 89-54-3) was characterized via these methods, with IR peaks at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) . TLC (silica gel, ethyl acetate/hexane) can monitor reaction progress, as applied to 2-amino-3-chlorobenzoic acid (98% purity) .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Employ HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to quantify impurities. For related compounds like 4-amino-2-chlorobenzoic acid (CAS 2457-76-3), HPLC methods achieved >97% purity . Elemental analysis (C, H, N, Cl) is critical; deviations >0.3% indicate impurities. Melting point consistency (e.g., 231–235°C for 2-amino-4-chlorobenzoic acid ) also serves as a purity indicator.
Q. What synthetic routes are viable for introducing amino and chloro groups on methylbenzoic acid scaffolds?
- Methodological Answer :
- Amino Group : Use Ullmann coupling with copper catalysis to introduce -NH₂ after protecting the carboxylic acid (e.g., methyl ester formation) .
- Chloro Group : Sandmeyer reaction (NaNO₂/HCl, CuCl) on an aniline precursor or direct electrophilic chlorination with Cl₂/FeCl₃, though regioselectivity must be controlled .
Example: 3-chloroanthranilic acid (CAS 6388-47-2) was synthesized via diazotization followed by chlorination .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of substituents in polysubstituted benzoic acids?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate electronic effects (Hammett σ values) and steric hindrance. For instance, methyl groups at position 2 (as in 2-methylbenzoic acid derivatives) increase steric hindrance, directing electrophilic substitution to positions 4 or 6 . Molecular docking studies (e.g., AutoDock Vina) can further predict bioactivity based on substituent orientation .
Q. What strategies resolve contradictions in reported solubility data for chloro-methylbenzoic acid derivatives?
- Methodological Answer : Conduct controlled solubility assays in polar (water, DMSO) and nonpolar (hexane) solvents under standardized conditions (25°C, pH 7). For example, discrepancies in 4-amino-3-chlorobenzoic acid solubility were resolved by adjusting pH (solubility increases in basic media due to -COOH deprotonation) . Hansen solubility parameters can rationalize solvent compatibility .
Q. How does the methyl group at position 2 influence the acidity of this compound compared to unsubstituted analogs?
- Methodological Answer : Measure pKa via potentiometric titration in aqueous methanol. The electron-donating methyl group at position 2 decreases -COOH acidity (higher pKa) compared to non-methylated analogs. For comparison, 2-amino-4-methylbenzoic acid (CAS 2941-78-8) has a pKa ~4.2, while unmethylated derivatives (e.g., 4-aminobenzoic acid) exhibit pKa ~2.4 .
Experimental Design & Data Analysis
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., 210–215°C for 4-amino-2-chlorobenzoic acid ).
- Photostability : Expose samples to UV light (300–400 nm) and monitor degradation via HPLC.
- Humidity Sensitivity : Store at 40°C/75% RH for 4 weeks; quantify hydrolytic byproducts (e.g., free amine or chloride ions) .
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Methodological Answer : Competing electronic effects (e.g., -NH₂ as ortho/para director vs. -Cl as meta director) require protective group strategies . For example, protecting -NH₂ with Boc groups before introducing additional substituents minimizes side reactions . Computational modeling (see FAQ 4) can guide reagent selection for desired regioselectivity.
Biological & Material Applications
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using microbroth dilution (MIC determination) .
- Enzyme Inhibition : Screen against target enzymes (e.g., DHFR) via fluorescence-based assays. For example, 4-hydroxybenzoic acid derivatives showed inhibitory effects in Journal of Bacteriology studies .
Q. What role do chloro-methylbenzoic acid derivatives play in material science?
- Methodological Answer :
These compounds serve as ligands for metal-organic frameworks (MOFs) due to their rigid backbone and chelating -COOH/-NH₂ groups. For instance, 4-bromo-2-chloro-6-methylbenzoic acid (CAS 3401-80-7) was used in MOF synthesis for gas storage applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
